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Compound of Interest

Compound Name: Brevinin-1RTa

Cat. No.: B1577857 Get Quote

An In-depth Review of the Sequence, Structure, and Bioactivity of a Promising Antimicrobial

Peptide

Introduction
Brevinin-1RTa is a cationic antimicrobial peptide belonging to the brevinin-1 family, originally

isolated from the skin secretions of the Chinese sucker frog, Amolops ricketti. Like other

members of the brevinin superfamily, Brevinin-1RTa exhibits antimicrobial properties, showing

activity against Gram-positive bacteria. This technical guide provides a comprehensive

overview of the current knowledge on Brevinin-1RTa, including its primary sequence and

structural characteristics, a summary of its biological activity, and detailed experimental

protocols for its study. This document is intended to serve as a valuable resource for

researchers in microbiology, biochemistry, and pharmacology, as well as professionals in the

field of drug development.

Peptide Sequence and Physicochemical Properties
The primary amino acid sequence of Brevinin-1RTa is FLPLLAGVVANFLPQIICKIARKC. It is a

24-residue peptide with a C-terminal disulfide bridge formed between the two cysteine

residues, creating a cyclic heptapeptide "Rana box" domain, a characteristic feature of many

brevinin-1 peptides.[1][2] This structural motif is believed to play a role in the peptide's

biological activity.
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Table 1: Physicochemical Properties of Brevinin-1RTa

Property Value

Amino Acid Sequence FLPLLAGVVANFLPQIICKIARKC

Molecular Formula C₁₃₀H₂₂₃N₃₁O₂₈S₂

Molecular Weight 2776.5 g/mol

Theoretical pI 9.85

Net Charge at pH 7 +3

Structure
The secondary structure of Brevinin-1RTa has been investigated using Circular Dichroism

(CD) spectroscopy. In an aqueous environment, the peptide is predicted to adopt a largely

random coil conformation. However, in a membrane-mimetic environment, such as in the

presence of trifluoroethanol (TFE), Brevinin-1RTa is expected to fold into an α-helical

structure.[2] This conformational change is a common characteristic of many antimicrobial

peptides and is crucial for their interaction with and disruption of microbial cell membranes. To

date, a high-resolution three-dimensional structure of Brevinin-1RTa determined by methods

such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography has not

been reported.

Biological Activity
Brevinin-1RTa has demonstrated antimicrobial activity, particularly against Gram-positive

bacteria. Studies have indicated its effectiveness against pathogens such as Staphylococcus

aureus. However, it has been reported to have weak inhibitory effects against Gram-negative

bacteria.[3] The primary mechanism of action for brevinin-1 peptides is believed to involve the

permeabilization and disruption of the bacterial cell membrane.

Antimicrobial Activity
Quantitative data on the antimicrobial efficacy of Brevinin-1RTa is summarized in the table

below. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest

concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
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Table 2: Antimicrobial Activity of Brevinin-1RTa (MIC in µM)

Microorganism Strain MIC (µM)

Staphylococcus aureus ATCC 25923 Data not available

Rhodococcus rhodochrous - Data not available

Enterococcus faecalis X29 Data not available

Note: Specific MIC values for Brevinin-1RTa from the primary literature are not currently

available. The table reflects the reported activity against these strains, with the expectation that

quantitative data would be populated here.

Hemolytic Activity
A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their

cytotoxicity against host cells. Hemolytic activity, the ability to lyse red blood cells, is a common

measure of this toxicity. The HC50 value, the concentration of a peptide causing 50%

hemolysis, is a key parameter.

Table 3: Hemolytic Activity of Brevinin-1RTa

Cell Type HC₅₀ (µM)

Human Red Blood Cells Data not available

Note: Specific hemolytic activity data for Brevinin-1RTa is not currently available in the public

domain.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery,

synthesis, and characterization of Brevinin-1RTa and similar antimicrobial peptides.

Peptide Discovery and Identification
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The discovery of Brevinin-1RTa involved the screening of a cDNA library from the skin of

Amolops ricketti. The general workflow for such a discovery process is outlined below.

Sample Collection & Preparation

Screening & Sequencing

Bioinformatic Analysis

Collection of Amolops ricketti skin secretions

mRNA extraction and purification

cDNA library construction

PCR amplification with degenerate primers for conserved regions

Cloning of PCR products

DNA sequencing of clones

Sequence assembly and analysis

Identification of open reading frames (ORFs)

Prediction of mature peptide sequence (Brevinin-1RTa)
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Click to download full resolution via product page

Discovery workflow for Brevinin-1RTa.

Peptide Synthesis
Brevinin-1RTa can be chemically synthesized using Fmoc-based solid-phase peptide

synthesis (SPPS).

Protocol:

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

Swell the resin in dimethylformamide (DMF).

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from

the resin's amino group using a solution of 20% piperidine in DMF.

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal residue) using

a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-

diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the

coupling reaction to proceed.

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent

amino acid in the Brevinin-1RTa sequence.

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the

resin and remove the side-chain protecting groups using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether,

centrifuge to collect the peptide pellet, and wash with cold ether.

Disulfide Bond Formation: Dissolve the linear peptide in a suitable buffer (e.g., ammonium

bicarbonate) and induce disulfide bond formation through air oxidation or by using an

oxidizing agent.
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Peptide Purification
The synthesized peptide is purified by reverse-phase high-performance liquid chromatography

(RP-HPLC).

Protocol:

Column: Use a C18 stationary phase column.

Mobile Phases:

Solvent A: 0.1% TFA in water.

Solvent B: 0.1% TFA in acetonitrile.

Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A

typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

Detection: Monitor the elution profile at 214 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peptide peak.

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and

confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Structural Analysis: Circular Dichroism (CD)
Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different

environments.

Protocol:

Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g.,

10 mM phosphate buffer, pH 7.4).

Spectra Acquisition:
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For aqueous conditions, dilute the peptide stock solution in the buffer to a final

concentration of 50-100 µM.

For a membrane-mimetic environment, prepare a similar peptide concentration in a

solution of 50% trifluoroethanol (TFE) in the same buffer.

Instrument Settings: Record the CD spectra from 190 to 250 nm at room temperature using

a CD spectropolarimeter.

Data Analysis: The resulting spectra are analyzed for characteristic α-helical (negative bands

at ~208 and ~222 nm) and random coil (strong negative band below 200 nm) signatures.

Antimicrobial Susceptibility Testing: Broth Microdilution
Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the peptide.

Protocol:

Bacterial Culture: Grow the target bacterial strain in a suitable broth medium (e.g., Mueller-

Hinton Broth) to the mid-logarithmic phase.

Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the broth medium in a

96-well microtiter plate.

Inoculation: Inoculate each well with a standardized bacterial suspension to a final

concentration of approximately 5 x 10⁵ CFU/mL.

Controls: Include a positive control (bacteria with no peptide) and a negative control (broth

only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial

growth is observed.

Hemolytic Activity Assay
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This assay measures the peptide's toxicity to red blood cells.

Protocol:

Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or horse) and wash

them several times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the

washed cells in PBS to a final concentration of 1-2% (v/v).

Peptide Incubation: In a 96-well plate, mix the red blood cell suspension with various

concentrations of the peptide.

Controls:

Negative control: Red blood cells in PBS only (0% hemolysis).

Positive control: Red blood cells in 1% Triton X-100 (100% hemolysis).

Incubation: Incubate the plate at 37°C for 1 hour.

Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure

the absorbance at 450 nm, which corresponds to the amount of released hemoglobin.

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to

the positive and negative controls. The HC₅₀ value can be determined by plotting the

percentage of hemolysis against the peptide concentration.

Mechanism of Action
The proposed mechanism of action for Brevinin-1RTa, consistent with other brevinin-1

peptides, involves its interaction with and disruption of the bacterial cell membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1577857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Interaction

Membrane Disruption

Cellular Consequences

Electrostatic attraction of cationic Brevinin-1RTa to anionic bacterial membrane

Hydrophobic interactions with the lipid bilayer

Peptide insertion into the membrane

Formation of pores or channels (e.g., toroidal pore or carpet model)

Membrane permeabilization

Leakage of intracellular contents (ions, ATP, etc.) Dissipation of membrane potential

Cell death

Click to download full resolution via product page

Proposed mechanism of action for Brevinin-1RTa.

Conclusion
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Brevinin-1RTa is a member of the extensive brevinin-1 family of antimicrobial peptides with

activity against Gram-positive bacteria. Its defined sequence and characteristic structural

features make it a subject of interest for further investigation and potential therapeutic

development. This technical guide has summarized the currently available information on

Brevinin-1RTa and provided a detailed framework of experimental protocols for its study.

Further research is warranted to fully elucidate its antimicrobial spectrum, mechanism of action,

and potential for clinical applications, including the determination of its high-resolution three-

dimensional structure and a more comprehensive evaluation of its in vivo efficacy and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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